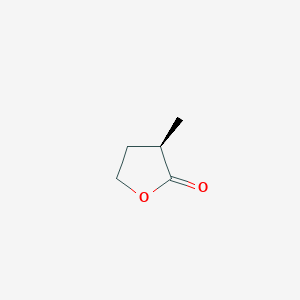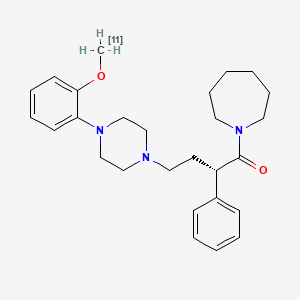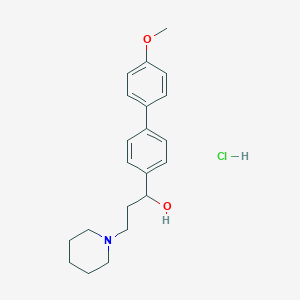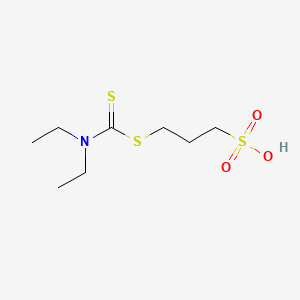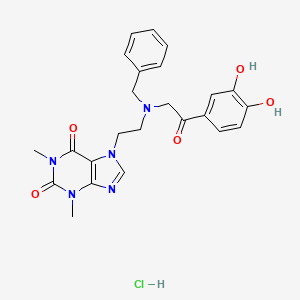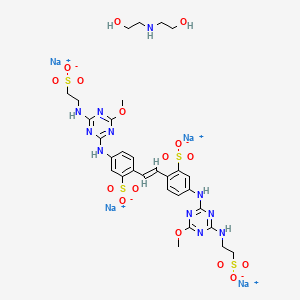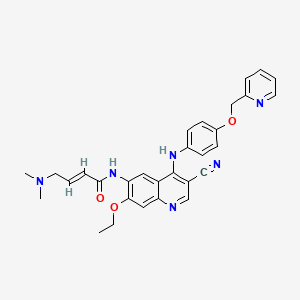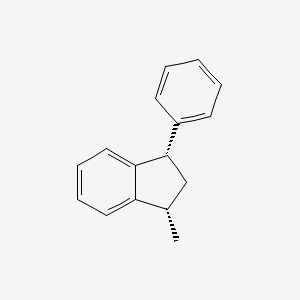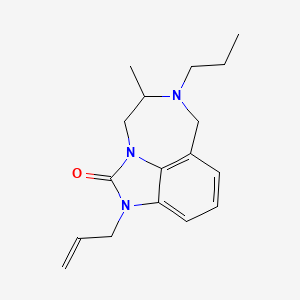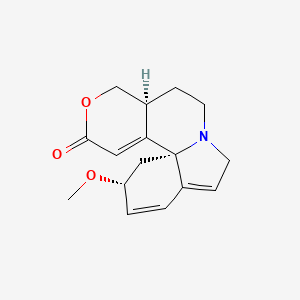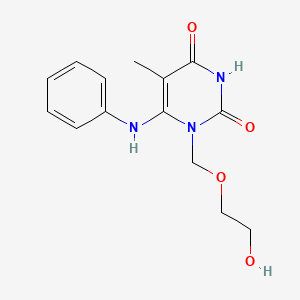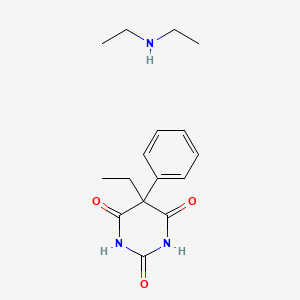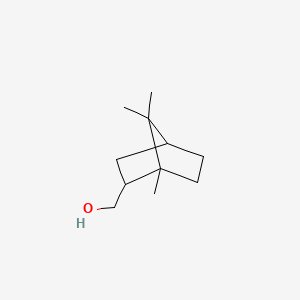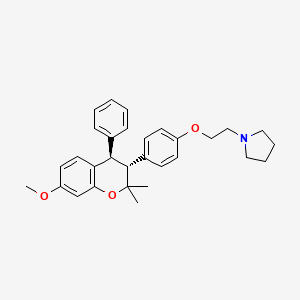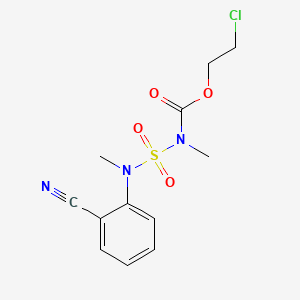
Carbamic acid, (((2-cyanophenyl)methylamino)sulfonyl)methyl-, 2-chloroethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (((2-cyanophenyl)methylamino)sulfonyl)methyl-, 2-chloroethyl ester is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (((2-cyanophenyl)methylamino)sulfonyl)methyl-, 2-chloroethyl ester typically involves multiple steps, starting from readily available precursors. The process often includes the formation of intermediate compounds through reactions such as nucleophilic substitution, esterification, and sulfonylation. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (((2-cyanophenyl)methylamino)sulfonyl)methyl-, 2-chloroethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different sites within the molecule, resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids or nitriles, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide variety of derivatives with different functional groups.
Scientific Research Applications
Carbamic acid, (((2-cyanophenyl)methylamino)sulfonyl)methyl-, 2-chloroethyl ester has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of carbamic acid, (((2-cyanophenyl)methylamino)sulfonyl)methyl-, 2-chloroethyl ester involves its interaction with molecular targets through various pathways. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The specific pathways involved depend on the functional groups present in the compound and their reactivity.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, methyl ester
- Carbamic acid, phenyl-, methyl ester
- Carbamic acid, (2-chloroethyl)nitroso-, methyl ester
Uniqueness
Carbamic acid, (((2-cyanophenyl)methylamino)sulfonyl)methyl-, 2-chloroethyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require specific interactions with molecular targets.
Properties
CAS No. |
116943-71-6 |
|---|---|
Molecular Formula |
C12H14ClN3O4S |
Molecular Weight |
331.78 g/mol |
IUPAC Name |
2-chloroethyl N-[(2-cyanophenyl)-methylsulfamoyl]-N-methylcarbamate |
InChI |
InChI=1S/C12H14ClN3O4S/c1-15(11-6-4-3-5-10(11)9-14)21(18,19)16(2)12(17)20-8-7-13/h3-6H,7-8H2,1-2H3 |
InChI Key |
CFWURRABWWXPHB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1C#N)S(=O)(=O)N(C)C(=O)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


